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Compound of Interest

Compound Name: 7-Chloroquinolin-3-ol

Cat. No.: B2562791

An In-depth Technical Guide to 7-Chloroquinolin-3-ol: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 7-Chloroquinolin-3-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug
development. While experimental data on this specific molecule is sparse, this document
synthesizes information from analogous structures and computational predictions to offer a
robust profile. We will delve into its core molecular attributes, predicted physicochemical
properties, expected spectroscopic signatures, and key aspects of its chemical reactivity.
Furthermore, this guide explores the broader context of the 7-chloroquinoline scaffold as a
privileged structure in the synthesis of therapeutic agents and outlines essential safety and
handling protocols. The insights herein are designed to equip researchers and scientists with
the foundational knowledge required for the effective use of 7-Chloroquinolin-3-ol in
experimental design and synthesis.

Core Molecular Attributes and Structure

7-Chloroquinolin-3-ol belongs to the quinoline family, a class of nitrogen-containing
heterocyclic aromatic compounds. Its structure is characterized by a quinoline bicyclic system
substituted with a chlorine atom at position 7 and a hydroxyl group at position 3. The presence
of the quinoline nitrogen, the electron-withdrawing chloro group, and the phenolic hydroxyl
group dictates its chemical personality and reactivity.

Below is a summary of its key identifiers and computed properties.[1][2]
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Property Value Source

IUPAC Name 7-chloroquinolin-3-ol PubChem[1]

CAS Number 1261454-55-0 BLD Pharm[3]

Molecular Formula CoHeCINO PubChem[1]

Molecular Weight 179.60 g/mol PubChem[2]

Monoisotopic Mass 179.0138 Da PubChem[1]
KFCUFKFKVHHCGF-

InChl Key PubChem[1]
UHFFFAOYSA-N

_ C1=CC(=CC2=NC=C(C=C21)

Canonical SMILES PubChem[1]
O)Cl

Predicted XlogP 2.7 PubChem[1]

Caption: Chemical structure of 7-Chloroquinolin-3-ol.

Physicochemical Properties: An Analysis

Direct experimental data for many physical properties of 7-Chloroquinolin-3-ol are not readily
available in published literature. However, we can infer its expected characteristics based on its
functional groups and the properties of related compounds.

o Physical State: Expected to be a solid at room temperature, similar to other substituted
guinolinols.

o Solubility: The presence of the hydroxyl group allows for hydrogen bonding, suggesting slight
solubility in polar protic solvents like water and alcohols. The aromatic backbone and
chlorine atom contribute to its lipophilicity, indicating good solubility in organic solvents like
DMSO, DMF, and chlorinated solvents.

» Acidity and Basicity (pKa): The molecule is amphoteric. The quinoline nitrogen atom is
weakly basic (pKa of the conjugate acid is typically around 4-5). The hydroxyl group at
position 3 is weakly acidic (phenolic, with an estimated pKa around 8-10), capable of being
deprotonated by a suitable base.
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e Melting Point: Substituted quinolines are crystalline solids. The melting point is expected to
be relatively high due to the planar aromatic structure and potential for intermolecular
hydrogen bonding.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for structure verification. While a dedicated spectrum for 7-
Chloroquinolin-3-ol is not available, the following signatures can be anticipated.

3.1. Nuclear Magnetic Resonance (*H and *C NMR)

¢ H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5
ppm). The protons on the quinoline ring will appear as doublets and singlets, with their
specific chemical shifts influenced by the electronic effects of the chloro and hydroxyl
substituents. The phenolic -OH proton would likely appear as a broad singlet, the position of
which is dependent on solvent and concentration.

e 13C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The
carbon bearing the hydroxyl group (C3) would be shifted downfield (approx. 150-160 ppm),
while the carbon attached to the chlorine (C7) would also be influenced.

3.2. Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional
groups present. For comparison, the related compound 7-chloro-4-hydroxyquinoline shows
characteristic peaks that can be used as a reference.[4]

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm~1
corresponding to the hydroxyl group.

e C=C and C=N Stretches: Multiple sharp peaks between 1500-1650 cm~* are characteristic of
the quinoline aromatic ring system.

e C-O Stretch: A peak around 1200-1300 cm~* would indicate the phenolic C-O bond.

o C-CI Stretch: A signal in the fingerprint region, typically 700-800 cm~1, would correspond to
the C-Cl bond.
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3.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight
and elemental composition.

e Molecular lon Peak: The electron ionization (EIl) or electrospray ionization (ESI) mass
spectrum would show a molecular ion peak [M]* or a protonated molecule [M+H]* at m/z =
179.

* |sotopic Pattern: A critical diagnostic feature would be the isotopic pattern caused by the
chlorine atom. Two peaks, [M]* and [M+2]*, would be observed in an approximate intensity
ratio of 3:1, which is characteristic of a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Pathways

The reactivity of 7-Chloroquinolin-3-ol is governed by its three primary functional
components: the quinoline ring, the hydroxyl group, and the chloro substituent.

Key Reactive Sites

Quinoline Nitrogen _ ; ;
% N-Alkylation / Salt Formation
Phenolic Hydroxyl
7-Chloroquinolin-3-ol (Nucleophilic/Acidic Site) O-Alkylation / Acylation
Aromatic Ring
(Positions C2, C4, etc.)
Electrophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Key reactive sites on the 7-Chloroquinolin-3-ol scaffold.
4.1. Key Reactions

o Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-
acylation with appropriate electrophiles under basic conditions to form ethers and esters,
respectively. This is a common strategy for modifying the molecule's properties.
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» Reactions at the Quinoline Nitrogen: As a weak base, the nitrogen can be protonated to form
salts. It can also undergo N-alkylation to produce quaternary quinolinium salts.

e Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic
aromatic substitution due to the nitrogen atom. However, reactions can be directed to
specific positions under forcing conditions. More relevant is the nucleophilic aromatic
substitution (SNAE), where other positions on the ring (like position 4 in the precursor 4,7-

dichloroquinoline) are highly reactive.[5]

4.2. Proposed Synthetic Workflow A common route to substituted quinolines is the Gould-
Jacobs reaction. A plausible synthesis for 7-Chloroquinolin-3-ol would involve the reaction of
a substituted aniline with a suitable three-carbon component, followed by cyclization.

- ) Thermal Cyclization : .
3-Chloroaniline Diethyl (ethoxymethylene)malonate (Dowtherm A) Hydrolysis (NaOH) Decarboxylation (Heat)

Intermediate Adduct
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Caption: A plausible, though indirect, synthetic pathway to a related quinolinol isomer.

Note: The direct synthesis of the 3-ol isomer is more complex than the common synthesis of
the 4-ol isomer shown. It often requires specialized starting materials or multi-step functional
group interconversions.

Applications in Drug Discovery and Medicinal
Chemistry

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously
represented by the antimalarial drug Chloroquine.[6][7] The chlorine at the 7-position is often
crucial for biological activity. Derivatives of this core structure have been extensively
investigated for a wide range of therapeutic applications.

o Antimalarial Agents: Many studies focus on synthesizing new 7-chloroquinoline analogues to
combat drug-resistant strains of Plasmodium falciparum. Modifications often involve altering
the side chain at the 4-position to enhance efficacy or overcome resistance mechanisms.[6]

[8]

o Anticancer Agents: The quinoline ring is a "privileged scaffold" that can interact with various
biological targets, including protein kinases.[9] Numerous 7-chloroquinoline derivatives,
particularly hydrazones and chalcones, have demonstrated significant cytotoxic activity
against a panel of human cancer cell lines, including breast, colon, and lung cancer.[8][10]
[11]

o Antibacterial and Other Activities: The scaffold has also been used to develop compounds
with antibacterial, anti-inflammatory, and antiviral properties.[11][12]
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Caption: The 7-chloroquinoline core as a versatile scaffold for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 7-Chloroquinolin-3-ol must be handled with appropriate
precautions.

Hazard Identification: Based on data for closely related compounds, 7-Chloroquinolin-3-ol is
classified with the following hazards:

H315: Causes skin irritation.[13][14]

H319: Causes serious eye irritation.[13][14]

H335: May cause respiratory irritation.[13][14]

6.1. Recommended Handling Protocol

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[15][16]

Personal Protective Equipment (PPE):
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o Eye Protection: Wear safety glasses with side-shields or chemical goggles.[16]

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use
and dispose of them properly after handling.[13][16]

o Body Protection: Wear a standard laboratory coat.[16]

e Hygiene Practices: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust.
Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

o Spill Response: In case of a spill, avoid dust formation.[13] Absorb the material with an inert
substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]

6.2. Storage
e Store in a tightly closed container.[16]

o Keep in a cool, dry, and well-ventilated place away from incompatible substances.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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